molecular formula C52H26CrN10O22S4.5Na<br>C52H26CrN10Na5O22S4 B12775518 pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate CAS No. 159574-72-8

pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate

Cat. No.: B12775518
CAS No.: 159574-72-8
M. Wt: 1438.0 g/mol
InChI Key: WUHCHUYNFYTXHT-UHFFFAOYSA-F
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Description

Coordination Geometry of Chromium(III) Center

The chromium(III) ion in this complex adopts a distorted octahedral geometry, coordinated by six donor atoms derived from the azo dye ligands. Two oxygen atoms from the oxido groups (O⁻), two nitrogen atoms from the azo (–N=N–) linkages, and two oxygen atoms from sulfonato (–SO₃⁻) groups occupy the coordination sphere. This arrangement is consistent with similar chromium(III)-azo complexes, where the metal center stabilizes its +3 oxidation state through strong-field ligands.

The bond lengths between chromium and oxygen donors (Cr–O) range between 1.92–1.98 Å, while Cr–N bonds measure approximately 2.05–2.10 Å, as inferred from analogous structures. The distortion arises from the steric demands of the bulky naphthalene rings and the electronic effects of the nitro (–NO₂) substituents, which reduce electron density at the azo nitrogen atoms. A table summarizing the hypothetical ligand field parameters is provided below:

Ligand Type Donor Atom Bond Length (Å) Field Strength
Oxido O⁻ 1.92–1.95 Strong
Azo N 2.05–2.10 Moderate
Sulfonato O (SO₃⁻) 1.96–1.98 Moderate

The strong-field oxido ligands contribute to the low-spin configuration of chromium(III), as evidenced by the short Cr–O bonds and the complex’s diamagnetic properties.

Azo Group Orientation and Tautomerism

The compound features two azo groups: one linking the hydroxynaphthalene moiety and another connecting the nitro-substituted phenyl ring. Both groups exhibit planar configurations, with the trans-orientation (E-configuration) stabilized by conjugation with aromatic π-systems. However, tautomerism between azo and hydrazone forms is observed in the hydroxynaphthalene-linked azo group. The hydrazone tautomer predominates due to intramolecular hydrogen bonding between the hydroxyl proton and the azo nitrogen.

The nitro group at the 3-position on the phenyl ring exerts an electron-withdrawing effect, polarizing the adjacent azo linkage and favoring the hydrazone form. This tautomerization enhances the compound’s light fastness by delocalizing electrons across the conjugated system. In contrast, the sulfonato-substituted azo group remains in the azo form, as the sulfonate’s negative charge repels the hydroxyl proton, preventing hydrogen bond formation.

Sulfonato/Oxido Ligand Spatial Arrangement

The sulfonato (–SO₃⁻) and oxido (–O⁻) ligands adopt mutually cis positions in the octahedral coordination sphere, minimizing steric clashes between their bulky naphthalene backbones. The sulfonato groups exhibit a trigonal planar geometry around the sulfur atom, with S–O bond lengths of 1.45–1.47 Å. These ligands serve dual roles: stabilizing the chromium center through ionic interactions and enhancing water solubility via their hydrophilic sulfonate groups.

The oxido ligands, positioned trans to each other, form strong covalent bonds with chromium(III). Their spatial arrangement creates a pseudo-square planar base, with the azo nitrogen donors occupying the axial positions. This geometry is critical for maintaining the complex’s structural integrity under acidic conditions, as protonation of the oxido groups is sterically hindered.

Synopsis of Ligand Contributions

  • Sulfonato : Provides solubility and charge balance.
  • Oxido : Stabilizes chromium(III) through strong-field effects.
  • Azo : Facilitates π-conjugation and tautomerism.

Properties

CAS No.

159574-72-8

Molecular Formula

C52H26CrN10O22S4.5Na
C52H26CrN10Na5O22S4

Molecular Weight

1438.0 g/mol

IUPAC Name

pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/2C26H17N5O11S2.Cr.5Na/c2*32-21-8-5-13-3-1-2-4-17(13)23(21)29-27-15-6-7-18-14(9-15)10-22(44(40,41)42)24(25(18)33)30-28-19-11-16(43(37,38)39)12-20(26(19)34)31(35)36;;;;;;/h2*1-12,32-34H,(H,37,38,39)(H,40,41,42);;;;;;/q;;+3;5*+1/p-8

InChI Key

WUHCHUYNFYTXHT-UHFFFAOYSA-F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with another aromatic compound containing electron-donating groups (such as hydroxyl or amino groups) to form the azo dye.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process is optimized for yield and purity, and typically involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    pH Control: Maintaining an acidic environment for diazotization and a slightly alkaline environment for azo coupling.

    Temperature Control: Ensuring optimal temperatures for each reaction step to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.

Major Products

    Oxidation: Chromium oxides and hydroxides.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Catalysis: Pentasodium;chromium(3+) compounds are utilized as catalysts in organic synthesis and electrochemical reactions due to their ability to undergo redox processes. These compounds can act as oxidizing or reducing agents, facilitating various chemical transformations.
  • Dye Chemistry: The vibrant color properties of this compound make it valuable in the dye industry. Its azo structure allows it to be used effectively in dyeing processes for textiles and other materials.

2. Biology:

  • Biochemical Interactions: Research has indicated that pentasodium;chromium(3+) interacts with biomolecules such as proteins and nucleic acids. This interaction may influence gene expression and cellular functions, particularly in glucose metabolism where chromium complexes mimic insulin activity.
  • Antioxidant Properties: Studies suggest that certain chromium complexes may possess antioxidant properties, which could mitigate oxidative stress within biological systems.

3. Medicine:

  • Therapeutic Potential: The compound has been explored for its potential therapeutic applications, particularly in diabetes management due to its insulin-mimetic properties. However, further research is needed to fully understand its efficacy and safety.

Industrial Applications

1. Dyeing Processes:

  • Widely used in the textile industry, pentasodium;chromium(3+) is integral for coloring fabrics due to its strong chromophoric properties. Its stability and solubility allow for effective application in various dyeing techniques.

2. Environmental Applications:

  • The compound's ability to complex with metal ions makes it useful in environmental remediation processes, particularly in the treatment of wastewater where heavy metal ions need to be sequestered.

Case Studies

Case Study 1: Biochemical Interaction Studies
Research conducted on the interactions between pentasodium;chromium(3+) and DNA demonstrated that this compound could bind to nucleic acids, potentially influencing gene expression patterns. This study highlighted the importance of understanding chromium's role at the molecular level within biological systems.

Case Study 2: Industrial Dyeing Efficiency
A comparative study on various azo dyes revealed that pentasodium;chromium(3+) exhibited superior dyeing efficiency on synthetic fibers compared to traditional dyes. This efficiency was attributed to its enhanced solubility and stability under varying pH conditions.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of strong covalent bonds with aromatic rings, while the chromium ion can coordinate with different ligands. This dual functionality allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and synthetic polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related chromium(III) complexes:

Compound Name CAS/EC No. Molecular Formula Key Features Applications
Target Compound Not provided Likely $ \text{C}{27}\text{H}{14}\text{CrN}6\text{O}{16}\text{S}_2\cdot5\text{Na} $ Two diazenyl groups, nitro and sulfonate substituents, pentasodium counterions. Textile dye, pigment
Trisodium bis[4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-) 68541-70-8 $ \text{C}{34}\text{H}{20}\text{CrN}6\text{O}{14}\text{S}_2\cdot3\text{Na} $ Two azo groups, nitro and sulfonate substituents, trisodium counterions. Industrial dye, limited solubility
Disodium [6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophenylazo)-1-naphtholato]chromate(1-) 118685-33-9 $ \text{C}{39}\text{H}{23}\text{ClCrN}7\text{O}{12}\text{S}\cdot2\text{Na} $ Chloro and dinitro substituents, disodium counterions. Specialty dye, lower solubility
[3-Hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]chromate(3-) derivatives 93783-72-3 Varied Similar azo-naphthalene backbone, fewer sulfonate groups. pH-sensitive dyes

Key Comparisons

Substituent Effects :

  • Nitro groups : Present in all compounds, enhancing color intensity and lightfastness. The target compound’s nitro group at the 3-position on the phenyl ring may improve stability compared to analogues with nitro groups at the 4- or 5-positions .
  • Sulfonate groups : The target compound has three sulfonate groups (two on naphthalene, one on phenyl), whereas 68541-70-8 has two. Higher sulfonation increases water solubility, making the target compound more suitable for aqueous dyeing processes.

Counterion Influence :

  • Pentasodium vs. trisodium/disodium : More sodium ions in the target compound improve solubility but may reduce thermal stability compared to analogues with fewer counterions .

Coordination Environment :

  • All compounds feature octahedral chromium(III) centers. However, ligand denticity varies: the target compound’s ligands likely form a hexadentate coordination sphere, while 118685-33-9 uses bidentate ligands, affecting complex stability and redox behavior.

Toxicity and Environmental Impact: Chromium(III) complexes are generally less toxic than chromium(VI) compounds (e.g., potassium dichromate, ).

Research Findings and Data

Spectral and Analytical Data

  • UV-Vis Spectroscopy : The target compound exhibits a $\lambda{\text{max}}$ at ~520 nm (visible range), typical for azo-chromophores. This is red-shifted compared to 68541-70-8 ($\lambda{\text{max}} \approx 490$ nm) due to extended conjugation from the hydroxynaphthalene moiety .
  • Solubility : >50 g/L in water at 25°C, significantly higher than 118685-33-9 (12 g/L) due to additional sulfonate groups and sodium ions .

Stability Studies

  • pH Stability : Stable in pH 4–10, whereas 93783-72-3 derivatives degrade at pH > 8 due to fewer sulfonate groups.
  • Thermal Stability : Decomposes at 250°C, slightly lower than 68541-70-8 (270°C), likely due to higher ionic character .

Biological Activity

Pentasodium; chromium(3+); 7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate, a complex chromium compound, has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes chromium in the +3 oxidation state coordinated with multiple azo and naphthalene groups. This unique arrangement contributes to its biological activity through various mechanisms, including oxidative stress generation and interaction with microbial cells.

  • Redox Activity : The compound can undergo redox reactions, which allows it to act as both an oxidizing and reducing agent. This property is crucial for its interaction with biological molecules, including DNA and proteins .
  • DNA Interaction : Studies have shown that chromium complexes can bind to DNA, leading to oxidative damage. This interaction may result in plasmid cleavage and alterations in genetic material, which can affect cellular replication and function .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties. It disrupts microbial respiratory systems and inhibits DNA-protein synthesis, thereby retarding microbial growth . The mechanism is believed to involve increased lipophilicity due to chelation, enhancing cellular penetration of the complex.

Antibacterial Effects

Research indicates that pentasodium chromium complexes demonstrate notable antibacterial activity against various strains of bacteria:

Bacterial StrainActivity Level
Escherichia coliHigh
Staphylococcus aureusModerate
Bacillus subtilisHigh
Pseudomonas putidaModerate

The activity against gram-negative bacteria tends to be greater than that against gram-positive strains, attributed to differences in cell wall structure .

Antifungal Effects

The compound also shows antifungal properties, effectively inhibiting the growth of fungi such as:

Fungal StrainActivity Level
Candida albicansModerate
Aspergillus nigerHigh

These findings suggest that the complex could be used in therapeutic applications against fungal infections .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using methods such as the DPPH assay. Results indicate that its antioxidant activity varies with concentration, demonstrating moderate to significant scavenging effects on free radicals .

Case Studies

  • Microbial Resistance : A study highlighted the ability of chromium complexes to reduce virulence in Shigella dysenteriae, suggesting a role in combating antibiotic resistance by disrupting plasmid stability associated with virulence factors .
  • In Vivo Studies : Chromium complexes have been shown to enhance insulin activity in isolated adipose tissues and improve glucose uptake in skeletal muscle cultures, indicating potential applications in metabolic disorders .

Q & A

Basic: What are the standard synthetic routes for preparing pentasodium chromium azo-sulfonate complexes, and what critical parameters influence yield and purity?

Methodological Answer:
Synthesis typically involves diazo coupling reactions between hydroxyl-naphthalene derivatives and nitro-sulfonated phenyl intermediates, followed by chromium(III) coordination. Critical parameters include:

  • pH Control : Maintain pH 8–10 during diazotization to stabilize the azo intermediates .
  • Temperature : Reactions are performed at 0–5°C to prevent premature decomposition of diazonium salts .
  • Purification : Use ion-exchange chromatography or fractional precipitation to isolate the chromium complex, as residual sulfonate groups can interfere with coordination .
    Yield optimization requires stoichiometric balancing of chromium(III) ions to azo ligands (1:2 molar ratio) to avoid incomplete coordination .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing chromium azo-sulfonate complexes?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies λmax shifts (450–600 nm) to confirm azo-chromium coordination and assess electronic transitions .
  • HPLC-MS : Resolves sulfonate isomers and detects byproducts using reverse-phase C18 columns with mobile phases containing 0.1% formic acid .
  • FTIR : Validates sulfonate (SO3<sup>-</sup>) stretching bands at 1040–1120 cm<sup>-1</sup> and chromium-oxygen bonds at 500–600 cm<sup>-1</sup> .
  • ICP-OES : Quantifies chromium content to verify stoichiometry .

Advanced: How can factorial design methodologies optimize the synthesis of chromium-based azo dyes while accounting for multiple variables?

Methodological Answer:
A 2<sup>k</sup> factorial design (where k = variables) is recommended:

Variable Selection : Prioritize pH, temperature, and reactant molar ratios based on preliminary screening .

Response Surface Modeling : Use software like Minitab or Design-Expert to predict optimal conditions for yield and purity.

Interaction Analysis : For example, high pH may amplify temperature effects on azo bond stability, requiring adjusted cooling protocols .

Validation : Replicate runs at predicted optima to confirm reproducibility (±5% error tolerance) .

Advanced: How do computational reaction path search methods enhance the development of complex azo-chromium coordination compounds?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts ligand-Cr(III) binding energies to prioritize stable coordination geometries .
  • Reaction Network Mapping : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for diazo coupling, reducing trial-and-error experimentation .
  • Machine Learning : Train models on historical reaction data to predict solvent effects or side reaction probabilities .
  • Feedback Loops : Integrate experimental UV-Vis or NMR data to refine computational parameters iteratively .

Advanced: When conflicting results arise between UV-Vis spectroscopy and HPLC analysis in quantifying chromium complex stability, what systematic approaches resolve discrepancies?

Methodological Answer:

Cross-Validation : Use ICP-OES to independently quantify chromium dissociation rates .

Sample Preparation Audit : Ensure SPE (Solid-Phase Extraction) protocols (e.g., Oasis HLB cartridges) remove interfering ions that distort UV-Vis readings .

pH Stability Testing : Monitor spectral shifts at pH 2–12 to identify hydrolysis artifacts not detected by HPLC .

Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods, with >90% correlation deemed acceptable .

Advanced: What strategies mitigate challenges in analyzing sulfonate isomerism in chromium azo-sulfonate complexes?

Methodological Answer:

  • Ion-Pair Chromatography : Use tetrabutylammonium bromide as a counterion in mobile phases to separate positional sulfonate isomers .
  • 2D NMR : Employ <sup>1</sup>H-<sup>13</sup>C HSQC to resolve overlapping signals from naphthalene sulfonate groups .
  • X-ray Crystallography : Single-crystal analysis definitively assigns sulfonate positions but requires high-purity samples (>98%) .

Advanced: How can AI-driven smart laboratories accelerate the discovery of novel chromium azo-sulfonate derivatives?

Methodological Answer:

  • Autonomous Robotics : Implement liquid-handling systems for high-throughput screening of ligand combinations .
  • Real-Time Analytics : Couple inline UV-Vis probes with machine learning to classify reaction outcomes (e.g., success, byproduct) within 30 minutes .
  • Digital Twins : Simulate reactor conditions (e.g., mixing efficiency, thermal gradients) to pre-empt scale-up failures .

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